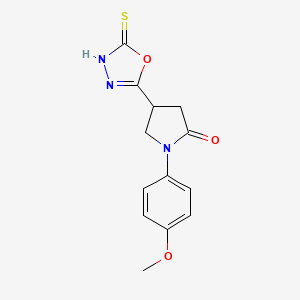

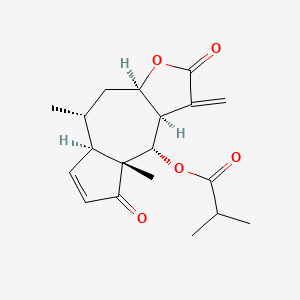

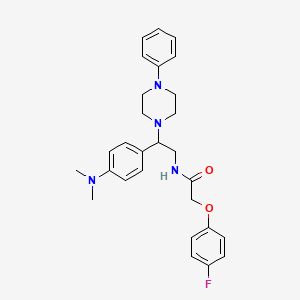

![molecular formula C16H15N5O4 B2553925 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034297-45-3](/img/structure/B2553925.png)

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involving 1,3,4-oxadiazole moieties has been reported in the literature. For instance, a series of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile and related derivatives were synthesized through a multi-step process. This involved the formation of Schiff's bases, followed by reactions with ethyl cyanoacetate, N-methylation, and further reactions with 4-aminoantipyrine or different carboxylic acids to yield the final compounds . Similarly, novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives were synthesized from 6-methoxy-3-methylbenzofuran-2-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate . These synthetic routes highlight the versatility of 1,3,4-oxadiazole derivatives in medicinal chemistry.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), proton nuclear magnetic resonance (1H NMR), and high-resolution mass spectrometry (HRMS) spectra were used to determine the structures of the synthesized 1,3,4-oxadiazole derivatives . Additionally, the spatial structure of one of the compounds was elucidated using X-ray diffraction analysis, which provides a detailed three-dimensional view of the molecule .

Chemical Reactions Analysis

The synthesized compounds were evaluated for their biological activities, which is indicative of their chemical reactivity in biological systems. Compounds from the first study showed significant antioxidant and antimicrobial activities, with some displaying high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans . The chemical reactivity of these compounds is further supported by molecular docking studies, which showed interactions with the dihydropteroate synthase enzyme, comparable to the reference antibiotic sulfamethoxazole .

Physical and Chemical Properties Analysis

The optical properties of the synthesized 1,3,4-oxadiazole derivatives were investigated through UV-vis absorption and fluorescence spectral analysis. The absorption maxima varied depending on the substituents in the N-1 position of the pyrazole moiety and the para position of the benzene moiety, ranging from 321 to 339 nm. The emission spectra were also dependent on the groups in the N-1 position of the pyrazole moiety, and the intensity of absorption and fluorescence correlated with the substituents on the aryl ring bonded to the pyrazole moiety . These findings suggest that the physical and chemical properties of these compounds can be fine-tuned by modifying their molecular structure.

Aplicaciones Científicas De Investigación

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound . These derivatives demonstrated potent cytotoxic properties against several cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cells, with some compounds showing IC(50) values less than 10 nM. Notably, a single dose of certain derivatives was curative against colon 38 tumors in mice, highlighting their potential in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial Activity

Research by Hassan, Hafez, and Osman (2014) explored the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which bear resemblance to the core structure of the compound . These derivatives were tested for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the compound's relevance in developing antimicrobial agents (Hassan, Hafez, & Osman, 2014).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, showcasing the versatility of similar compounds in developing new antibacterial agents. These analogs displayed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without being cytotoxic to mammalian cells, indicating their potential as selective antibacterial therapies (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Propiedades

IUPAC Name |

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4/c1-21-9-10(7-18-21)15-19-13(25-20-15)8-17-16(22)11-3-2-4-12-14(11)24-6-5-23-12/h2-4,7,9H,5-6,8H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFFSGWUVRVYJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

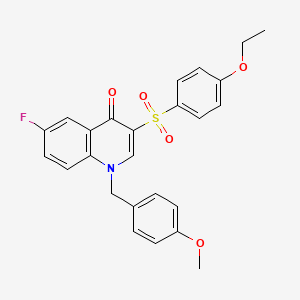

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/no-structure.png)

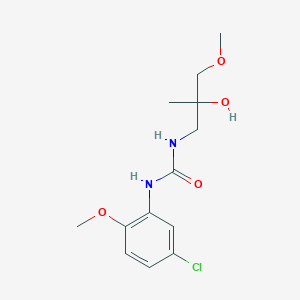

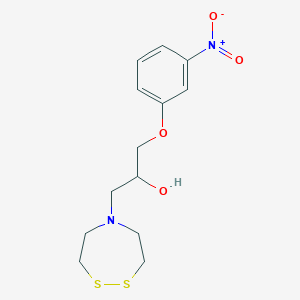

![3-((3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2553850.png)

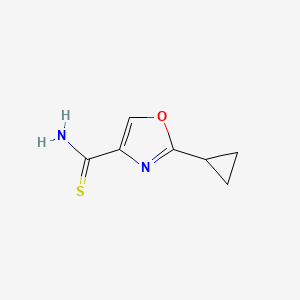

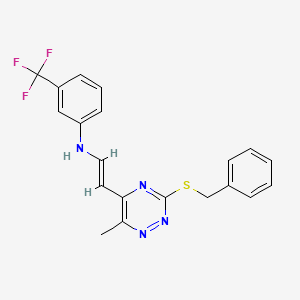

![2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2553855.png)

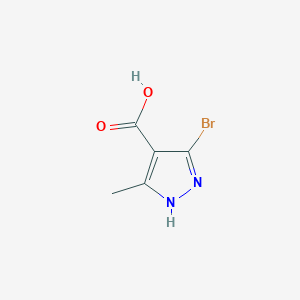

![2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2553856.png)

![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(3-nitrophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2553864.png)